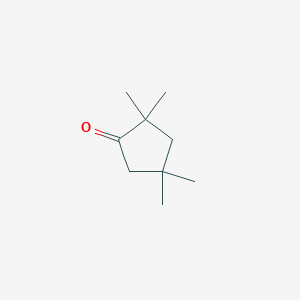

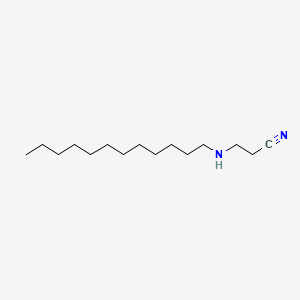

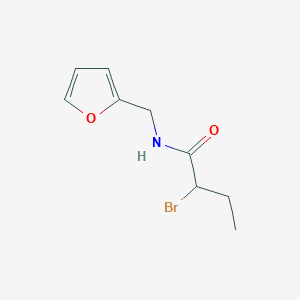

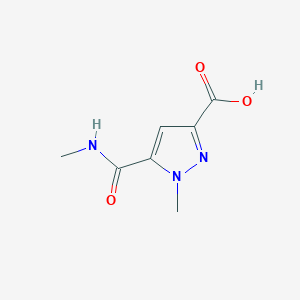

1-methyl-5-(methylcarbamoyl)-1H-pyrazole-3-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of pyrazole derivatives can be complex and sensitive to reaction conditions. For instance, the reaction of 2-(5-amino-4-carbamoyl-1-methyl-1H-pyrazol-3-yl)acetic acid with triethylorthoformate resulted in an unexpected cyclic imide product, rather than the anticipated dihydropyrazolo[4,3-c]pyridin-4-one, indicating the sensitivity of these reactions to the nature of reagents and reaction medium acidity . Similarly, the synthesis of 1-methyl-3-n-propyl-pyrazole-5-carboxylic acid involved ester condensation, cyclization, and hydrolysis, with a total yield of 73.26%, demonstrating the multi-step nature of these syntheses . The synthesis of 1-methyl-pyrazole-3-carboxylic acid was achieved through oxidation and methylation of 3-methylpyrazole, with a total yield of 32.2% .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives has been extensively studied using various spectroscopic techniques. For example, the structure of 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid was characterized by NMR, FT-IR spectroscopy, thermo gravimetric analysis, and single-crystal X-ray diffraction, revealing its crystallization in the monoclinic system . The spectral data of isomeric 1-aryl-4-methyl-3- and 5-pyrazolecarboxylic esters provided information on the conformation of these molecules, which depends on the position and size of the hetero ring substituents .

Chemical Reactions Analysis

The reactivity of pyrazole derivatives towards various nucleophiles and electrophiles has been explored. For instance, the reaction of 1H-pyrazole-3-carboxylic acid with 2,3-diaminopyridine led to the formation of 1H-pyrazole-3-carboxamide and an imidazo[4,5-b]pyridine derivative, showcasing the versatility of these compounds in forming different products under varying conditions . The functionalization reactions of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid and its acid chloride with 2,3-diaminopyridine were also investigated, providing insight into the reaction mechanisms .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. The experimental and theoretical studies on the functionalization reactions of pyrazole-3-carboxamide and -3-carboxylate derivatives highlighted the importance of NMR, IR spectroscopy, and semi-empirical calculations in understanding these properties . The synthesis of 3-methylisoxazole-5-carboxamides and 5-[(1H-pyrazol-1-yl)carbonyl]-3-methylisoxazoles demonstrated the formation of isomers with variable ratios, which could affect their physical properties .

作用機序

Target of Action

It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Similar compounds are known to interact with their targets, causing changes in cellular processes . The compound’s interaction with its targets could lead to alterations in the normal functioning of the cell, potentially leading to the observed biological activities.

Biochemical Pathways

It is known that similar compounds can affect a wide range of biochemical pathways, leading to diverse biological activities . The downstream effects of these pathway alterations could be responsible for the compound’s observed effects.

Result of Action

Similar compounds have been reported to exhibit a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These effects could be the result of the compound’s interaction with its targets and the subsequent alterations in cellular processes.

特性

IUPAC Name |

1-methyl-5-(methylcarbamoyl)pyrazole-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O3/c1-8-6(11)5-3-4(7(12)13)9-10(5)2/h3H,1-2H3,(H,8,11)(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZBVBHZEDLOAAU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC(=NN1C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-methyl-5-(methylcarbamoyl)-1H-pyrazole-3-carboxylic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。